N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide is a compound that belongs to the class of indazole-containing derivatives Indazole is a bicyclic structure comprising a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the indazole core. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the indazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carboxamide: Shares the indazole core but differs in the substituents attached to the ring.
2H-indazole derivatives: Similar bicyclic structure but with different tautomeric forms.
Imidazole-containing compounds: Similar heterocyclic structure but with different nitrogen atom positions.
Uniqueness
N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide is unique due to its specific combination of the indazole core with a morpholinopyridazine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-16(18-12-2-1-11-10-17-19-14(11)9-12)13-3-4-15(21-20-13)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H,17,19)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAIZIXBQLMSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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